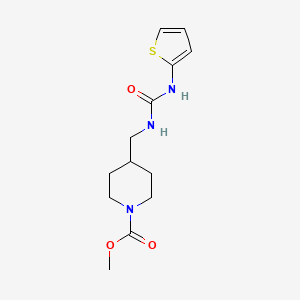

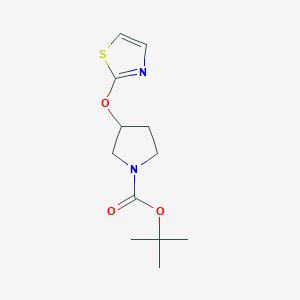

![molecular formula C20H21N5O3 B2366429 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034297-15-7](/img/structure/B2366429.png)

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions

Cyclization of cyanamides, including structures related to the chemical compound , with anthranilates and other substrates, leads to the formation of various heterocyclic derivatives. These reactions are important for synthesizing diverse biologically active molecules, showcasing the compound's role in facilitating the creation of new chemical entities with potential applications in medicinal chemistry and drug design (Shikhaliev et al., 2008).

Synthesis of Heterocycles

The compound's framework is useful for the synthesis of complex heterocyclic systems through ring destruction approaches under solvolytic conditions. These methodologies enable the generation of benzo-fused medium-sized heterocycles, underscoring the versatility of the compound in constructing novel heterocyclic architectures with potential pharmaceutical significance (Bremner et al., 1986).

ADP-Ribosylation Studies

The compound and its derivatives have been explored as inhibitors of ADP-ribosyltransferase ARTD3/PARP3, a protein involved in DNA damage repair and cell death pathways. Through the synthesis and evaluation of various derivatives, researchers have identified selective inhibitors of ARTD3, demonstrating the compound's application in studying protein functions and identifying potential therapeutic targets (Lindgren et al., 2013).

Antimicrobial Activity

Derivatives synthesized from the compound have been tested for their antimicrobial activity, illustrating the potential for developing new antibacterial agents. This highlights the compound's relevance in addressing the challenge of bacterial resistance and the ongoing need for new antibiotics (Sirakanyan et al., 2013).

Catalysis and Synthesis

The compound is involved in multicomponent synthesis reactions that produce pyridazine and pyridazinoquinazoline derivatives, demonstrating its role in catalyzed reactions that enhance synthetic efficiency and yield. Such reactions are fundamental in organic synthesis, providing access to a wide range of heterocyclic compounds with potential biological activities (Sheibani & Esfandiarpoor, 2011).

Properties

IUPAC Name |

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-18(8-10-24-13-22-17-6-2-1-5-15(17)20(24)28)21-9-11-25-19(27)12-14-4-3-7-16(14)23-25/h1-2,5-6,12-13H,3-4,7-11H2,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPRFEDWORVVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)

![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2366348.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)

![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)

![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)

![2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride](/img/structure/B2366364.png)